![molecular formula C22H21BrClFN4OS B2654370 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1185142-58-8](/img/structure/B2654370.png)
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing different parts of the molecule. For instance, the spirocyclic core might be formed through a cyclization reaction, while the halogenated phenyl groups could be introduced through electrophilic aromatic substitution reactions. The thioacetamide group might be added through a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite rigid due to the presence of the spirocyclic ring system. The halogen atoms on the phenyl rings could participate in halogen bonding or other types of non-covalent interactions, which could influence the compound’s three-dimensional shape and its interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present. For example, the halogen atoms on the phenyl rings could potentially be replaced with other groups in a halogen exchange reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms and the polar thioacetamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
High-affinity, Non-peptide Agonists for the ORL1 Receptor
A study by Röver et al. (2000) presented the synthesis and biochemical characterization of a series of optimized ligands, including compounds structurally related to "2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide," for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity for the ORL1 receptor and show moderate to good selectivity against opioid receptors, acting as full agonists in biochemical assays (Röver et al., 2000).
CCR5 Receptor-Based Mechanism of Action
In the context of HIV entry inhibitors, Watson et al. (2005) explored the receptor-based mechanism of action of several noncompetitive allosteric antagonists of the CCR5 receptor, which is crucial for HIV-1 entry into cells. Although not directly mentioning "this compound," the study discusses the importance of the structural characteristics of ligands in blocking the CCR5 receptor and their potential implications for overcoming HIV viral resistance (Watson et al., 2005).
Synthesis and Antimicrobial Activity
Badiger et al. (2013) synthesized a series of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, closely related to the compound . These derivatives were evaluated for their antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungi. The study highlights the potential of these compounds as antimicrobial agents (Badiger et al., 2013).
Antiviral Evaluation of Spirothiazolidinone Derivatives
Apaydın et al. (2020) designed, synthesized, and evaluated the antiviral activity of a new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives against influenza A/H3N2 virus and human coronavirus 229E. The study underscores the versatility of the spirothiazolidinone scaffold for developing new classes of antiviral molecules (Apaydın et al., 2020).
Anticonvulsant Activity of Fluorinated Derivatives
Obniska et al. (2006) investigated the anticonvulsant activity of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives containing fluoro or trifluoromethyl substituents. The study demonstrated that the incorporation of fluoro or trifluoromethyl substituents enhanced the anticonvulsant activity compared to chloro, methoxy, or methyl analogues (Obniska et al., 2006).
Safety and Hazards
Direcciones Futuras
Spirocyclic compounds are an active area of research in organic and medicinal chemistry, and new synthetic methods and applications are continually being developed . This specific compound, with its combination of a spirocyclic core and halogenated phenyl groups, could potentially have interesting biological activities that could be explored in future studies.
Propiedades
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrClFN4OS/c1-29-10-8-22(9-11-29)27-20(14-2-4-15(23)5-3-14)21(28-22)31-13-19(30)26-16-6-7-18(25)17(24)12-16/h2-7,12H,8-11,13H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDORWHBTXAVKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

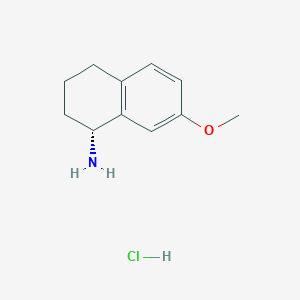
![1-benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2654288.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2654289.png)
![Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B2654290.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[cyclohexyl(pyridin-3-yl)methyl]amino}acetamide](/img/structure/B2654293.png)
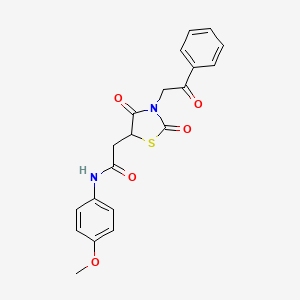
![N-(2,6-difluorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2654297.png)
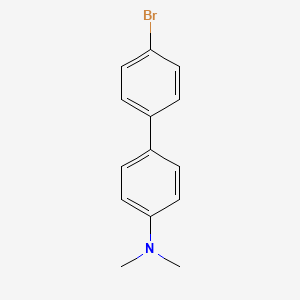
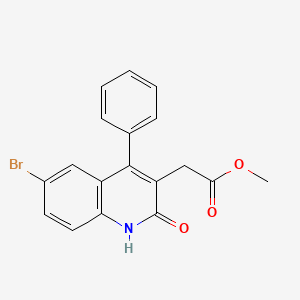

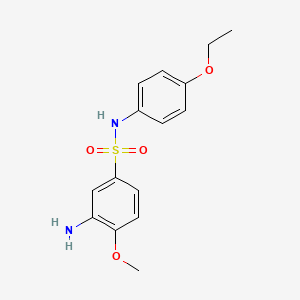
![N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide](/img/structure/B2654308.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2654310.png)